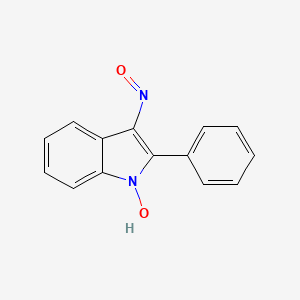
1-Hydroxy-3-nitroso-2-phenylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3-nitroso-2-phenylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 1-Hydroxy-3-nitroso-2-phenylindole typically involves the Fischer indole synthesis, a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.
Análisis De Reacciones Químicas
1-Hydroxy-3-nitroso-2-phenylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amino group, leading to the formation of 1-Hydroxy-3-amino-2-phenylindole.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3-nitroso-2-phenylindole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3-nitroso-2-phenylindole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The indole ring system can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparación Con Compuestos Similares
1-Hydroxy-3-nitroso-2-phenylindole can be compared with other indole derivatives, such as:
1-Hydroxy-2-phenylindole: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
3-Nitroso-2-phenylindole: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
1-Hydroxy-3-amino-2-phenylindole: The amino group provides different chemical properties and potential biological activities.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
31917-92-7 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-hydroxy-3-nitroso-2-phenylindole |
InChI |
InChI=1S/C14H10N2O2/c17-15-13-11-8-4-5-9-12(11)16(18)14(13)10-6-2-1-3-7-10/h1-9,18H |
Clave InChI |
RHTDPYNCUPXSPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



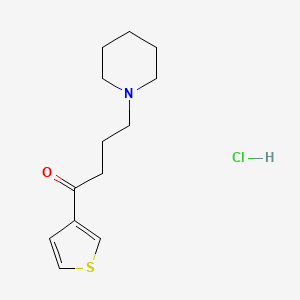
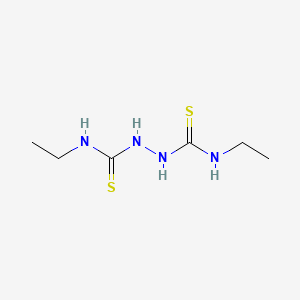


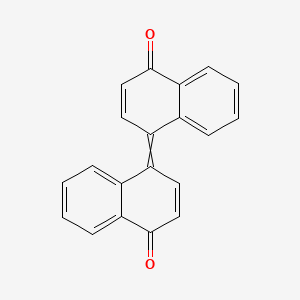

![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)

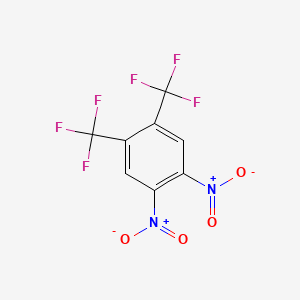
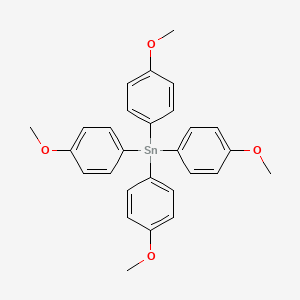
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

